4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide
Description
4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide derivative characterized by a nitropropene-methoxyimino moiety attached to a dimethyl-substituted benzenesulfonamide core. The compound’s structure features a conjugated enamine system (C=N–N=O) with a nitro group at the β-position and a methoxyimino group at the γ-position, which may confer unique electronic and steric properties. Sulfonamides are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme-inhibitory effects .
Properties
IUPAC Name |
4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O5S/c1-15(2)22(19,20)12-6-4-10(5-7-12)13-8-11(16(17)18)9-14-21-3/h4-9,14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DASDKUNHNOAMCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)N=CC(=CNOC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzene-1-sulfonamide with methoxyamine hydrochloride in the presence of a base such as sodium carbonate. This reaction forms the methoxyimino intermediate, which is then reacted with 2-nitroprop-1-en-1-ylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while oxidation can produce various nitrogen oxides.
Scientific Research Applications
4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Biological Activity
The compound 4-{[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]amino}-N,N-dimethylbenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and vascular biology. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular pathways, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name indicates a complex structure featuring a sulfonamide group, a nitropropene moiety, and a methoxyimino substituent. Its molecular formula is with a molar mass of 305.34 g/mol. The structural complexity suggests multiple potential interactions with biological targets.
Anticancer Activity
Research has indicated that nitrobenzoate-derived compounds exhibit significant anticancer properties. For instance, compounds similar to the one have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that nitrobenzoate derivatives could suppress metastatic activity by inhibiting specific glycoproteins involved in tumor-cell-induced platelet aggregation .
Table 1: Summary of Anticancer Activities
Antiangiogenic Effects
The compound has also shown promise as an antiangiogenic agent. Antiangiogenesis is crucial in cancer therapy as it inhibits the growth of new blood vessels that supply tumors. Studies using zebrafish models have demonstrated that related nitrobenzoate compounds can disrupt vascular development by impairing endothelial cell migration and proliferation, which are essential for angiogenesis .
Case Study: Zebrafish Model Analysis
In a notable study, treatment with a nitrobenzoate derivative resulted in:
- Decreased intersegmental vessel (ISV) growth.
- Reduced sprouting and loop formation of caudal vein plexus (CVP) endothelial cells.
- Downregulation of vascular markers indicating impaired angiogenesis .
Pharmacological Profile
The pharmacological profile of this compound suggests it may function as both an anticancer agent and an antiangiogenic drug. Its ability to modulate key signaling pathways involved in vascular development positions it as a candidate for further research in therapeutic applications.
Safety and Toxicology
While the biological activities are promising, safety profiles must be established through comprehensive toxicological studies. The compound's sulfonamide nature necessitates caution due to potential allergic reactions or adverse effects associated with sulfonamide antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
